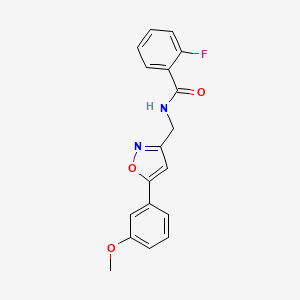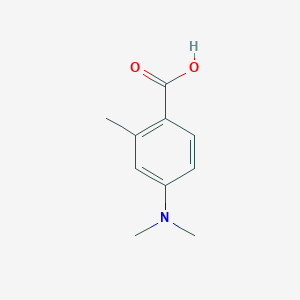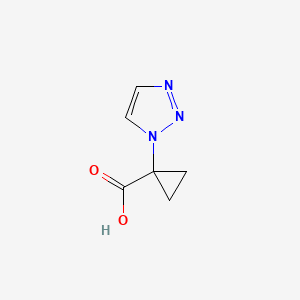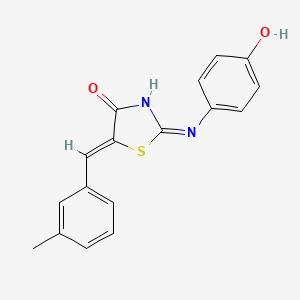
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole-based compound that has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole may interact with metal ions, leading to changes in fluorescence properties.
Biochemical and Physiological Effects
Studies have shown that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and act as a fluorescent probe for detecting metal ions. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its potential use as a fluorescent probe for detecting metal ions. This could be useful in various scientific research fields, such as environmental monitoring and biomedical imaging. However, one limitation of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its relatively complex synthesis method, which may limit its use in certain laboratory settings.
Orientations Futures
There are several future directions for research on (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research could be conducted on its use as a fluorescent probe for detecting metal ions, with potential applications in environmental monitoring and biomedical imaging.
Méthodes De Synthèse
The synthesis of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves a series of chemical reactions. The starting material for the synthesis is 4-methylstyrene, which is reacted with sulfur dioxide and oxygen to form 4-methylstyrene sulfonic acid. The sulfonic acid is then reacted with pyrrolidine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium azide to form the (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.
Applications De Recherche Scientifique
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-9-6-15(12-18)19-10-8-16-17-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIDSOMGHFVCHN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)


![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)


![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)

